molecular formula C16H16BrN3 B5757268 N-(4-bromobenzyl)-1-ethyl-1H-benzimidazol-5-amine

N-(4-bromobenzyl)-1-ethyl-1H-benzimidazol-5-amine

Cat. No.: B5757268
M. Wt: 330.22 g/mol
InChI Key: XCJUBTGJTNQTLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromobenzyl)-1-ethyl-1H-benzimidazol-5-amine is a compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their wide range of biological activities and are often used as structural scaffolds in drug design and discovery

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromobenzyl)-1-ethyl-1H-benzimidazol-5-amine typically involves the condensation of N-(4-bromobenzyl)-3,1-benzoxazine-2,4-dione with 4,5-dimethyl-1,2-phenylenediamine in refluxing acetic acid . This reaction results in the formation of the benzimidazole derivative with moderate yield. The reaction conditions include:

    Refluxing Acetic Acid: Used as the solvent and reaction medium.

    Temperature: The reaction is carried out under reflux conditions, typically around 118°C (the boiling point of acetic acid).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity would be essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromobenzyl)-1-ethyl-1H-benzimidazol-5-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromobenzyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The benzimidazole ring can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki coupling, due to the presence of the bromine atom.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium iodide can be used to facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Coupling Reactions: Palladium catalysts are commonly used in cross-coupling reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted benzimidazole derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of benzimidazole N-oxides.

    Coupling Products: Cross-coupling reactions can yield biaryl compounds.

Scientific Research Applications

N-(4-bromobenzyl)-1-ethyl-1H-benzimidazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromobenzyl)-1-ethyl-1H-benzimidazol-5-amine involves its interaction with specific molecular targets. The benzimidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The bromobenzyl group can enhance the compound’s binding affinity and specificity for its targets. Molecular docking studies have shown that similar compounds can bind to active sites of enzymes, leading to inhibition of their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromobenzyl)-1-ethyl-1H-benzimidazol-5-amine is unique due to its specific combination of a benzimidazole ring and a bromobenzyl group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-1-ethylbenzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3/c1-2-20-11-19-15-9-14(7-8-16(15)20)18-10-12-3-5-13(17)6-4-12/h3-9,11,18H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJUBTGJTNQTLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1C=CC(=C2)NCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.